molecular formula C13H16O2 B2852404 trans-2-Phenylcyclohexanecarboxylic acid CAS No. 24905-75-7

trans-2-Phenylcyclohexanecarboxylic acid

Cat. No. B2852404
CAS RN: 24905-75-7
M. Wt: 204.269
InChI Key: BTERYDAAQMJMTD-NWDGAFQWSA-N
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Description

Trans-2-Phenylcyclohexanecarboxylic acid is a carboxylic acid derivative . It is a compound with a carboxyl functional group (COOH) attached to a cyclohexane ring with a phenyl substituent . The carboxyl group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .


Synthesis Analysis

The synthesis of trans-2-Phenylcyclohexanecarboxylic acid can be achieved through various methods. One such method involves the use of transition metal-catalyzed reactions . Another approach is the hydrogenation of carboxylic acids and their derivatives . These reactions involve molecular hydrogen as the reducing agent .


Molecular Structure Analysis

The molecular structure of trans-2-Phenylcyclohexanecarboxylic acid consists of a cyclohexane ring with a phenyl substituent and a carboxyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids, including trans-2-Phenylcyclohexanecarboxylic acid, can undergo a variety of chemical reactions. These include reactions with bases to form ionic salts, substitution of the hydroxyl hydrogen, and decarboxylative transformations .


Physical And Chemical Properties Analysis

As a carboxylic acid, trans-2-Phenylcyclohexanecarboxylic acid has certain physical and chemical properties. These include the ability to form hydrogen bonds, which can affect its solubility and boiling point . The presence of the phenyl group can also influence these properties.

Scientific Research Applications

1. Building Block for Helical β-Peptides

Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derived from trans-2-Phenylcyclohexanecarboxylic acid, serves as an important building block for helical β-peptides. This amino acid can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid through a simple one-pot procedure, involving cyclization, amide formation, and Hofmann-type degradation. This process is significant for the preparation of helical β-peptides used in various biochemical applications (Berkessel, Glaubitz, & Lex, 2002).

2. Preparation of Saturated Isoindole-Fused Heterocycles

trans-2-Phenylcyclohexanecarboxylic acid is utilized in preparing saturated isoindole-fused heterocycles. These compounds are obtained through reactions with various aminocyclohexanemethanol derivatives. This application highlights its role in synthesizing complex organic molecules, which can be important in pharmaceutical and chemical research (Stájer, Szabó, Csende, Argay, & Sohár, 2002).

3. Synthesis of Carbocyclic α,β-Diamino Acids

trans-2-Phenylcyclohexanecarboxylic acid is integral in the asymmetric Strecker synthesis of stereomeric 1,2-diaminocyclohexanecarboxylic acids. These acids, obtained with high enantiomeric excess, demonstrate the compound's utility in producing optically active substances, a critical aspect of pharmaceutical research (Fondekar, Volk, Khaliq-uz-Zaman, Bisel, & Frahm, 2002).

4. In Asymmetric Catalysis

Derivatives of trans-2-Phenylcyclohexanecarboxylic acid are used in asymmetric catalysis. This involves the resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric reactions like phenyl transfer and transfer hydrogenations. This application is vital in creating enantiomerically pure compounds used in various chemical syntheses (Schiffers, Rantanen, Schmidt, Bergmans, Zani, & Bolm, 2006).

5. Conformational Analysis and Structural Assignment

trans-2-Phenylcyclohexanecarboxylic acid is significant in conformational analysis and structural assignment studies. For example, the assignment of correct structures and analysis of its isomeric acids was achieved through NMR and FT-IR spectroscopy. Such studies are crucial for understanding the chemical behavior and properties of complex molecules (Klika, Tähtinen, Dahlqvist, Szabó, Stájer, Sinkkonen, & Pihlaja, 2000).

Safety And Hazards

While specific safety data for trans-2-Phenylcyclohexanecarboxylic acid was not found, general safety measures for handling carboxylic acids should be followed. These include avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

Future Directions

Future research directions could involve exploring new synthesis methods and applications for trans-2-Phenylcyclohexanecarboxylic acid. For instance, the development of more efficient and environmentally friendly catalytic processes for the hydrogenation of carboxylic acids is a topic of ongoing research .

properties

IUPAC Name

(1R,2R)-2-phenylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTERYDAAQMJMTD-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Phenylcyclohexanecarboxylic acid

CAS RN

24905-75-7
Record name rac-(1R,2R)-2-phenylcyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
24
Citations
HC Price, M Ferguson… - The Journal of Organic …, 1978 - ACS Publications
… We report the CDand isotropic UV spectra of a series of aromatic amides (Scheme I) derived from trans-2-phenylcyclohexanecarboxylic acid (A) and trans-lamino-2-phenylcyclohexane (…
Number of citations: 2 pubs.acs.org
AA YOUSSEF, S SM - 1975 - pascal-francis.inist.fr
Keyword (fr) COMPOSE CYCLIQUE SATURE ACIDE CARBOXYLIQUE SOLUTION CHIMIQUE NITRILE ESTER HETEROCYCLE AZOTE OXYGENE COMPOSE MONOCYCLIQUE …
Number of citations: 0 pascal-francis.inist.fr
JS Meek, FJ Lorenzi, SJ Cristol - Journal of the American …, 1949 - ACS Publications
… The reported melting point of trans2-phenylcyclohexanecarboxylic acid is 106-107. The Sbenzylthiuronium salt of the hydrogenated product was obtained in good yield by the …
Number of citations: 16 pubs.acs.org
GA Ropp, EC Coyner - Journal of the American Chemical Society, 1949 - ACS Publications
… The reported melting point of trans2-phenylcyclohexanecarboxylic acid is 106-107. The Sbenzylthiuronium salt of the hydrogenated product was obtained in good yield by the …
Number of citations: 18 pubs.acs.org
HO House, V Paragamian, RS Ro… - Journal of the American …, 1960 - ACS Publications
The cis andtrans isomers of hexahydrofluorenone havebeen synthesized by several routes. Reaction of either isomeric ketone with acrylonitrile or methyl acrylate yielded derivatives of …
Number of citations: 41 pubs.acs.org
YA Titov, AI Kuznetsova - Bulletin of the Academy of Sciences of the USSR …, 1960 - Springer
… mixture we isolated 10.3 g of trans-2-phenylcyclohexanecarboxylic acid (VIII), mp 105-106", … We obtained 0.95 g (96%) of trans-2-phenylcyclohexanecarboxylic acid (VIII), mp 105.5-106 …
Number of citations: 3 link.springer.com
SO Peters - 1999 - scholar.uwindsor.ca
… As a result we decided to prepare trans 2phenylcyclohexanecarboxylic acid. Both diastereomers of the acid are known, but to the best of our knowledge it has never been used as a …
Number of citations: 6 scholar.uwindsor.ca
K Miyashita, A Tanaka, H Mizuno, M Tanaka… - Journal of the Chemical …, 1994 - pubs.rsc.org
Bromo lactones have been successfully obtained from unsaturated carboxylic acids by employing a dimethyl sulfoxide–trimethylsilyl bromide–amine system. The characteristic feature …
Number of citations: 9 pubs.rsc.org
P Snedden - 1992 - search.proquest.com
… Scheme 40 Retrosyntheses of the C-nitrosoformamide 198 from trans-2-phenylcyclohexanecarboxylic acid … Schemes 41-44 Syntheses of trans-2-phenylcyclohexanecarboxylic acid 203 …
Number of citations: 2 search.proquest.com
TF Murray, V Varma, JR Norton - The Journal of Organic …, 1978 - ACS Publications
… a series of aromatic amides (Scheme I) derived from trans 2-phenylcyclohexanecarboxylic acid (A) and trans-lamino-2-phenylcyclohexane (B). These amides are of interest because …
Number of citations: 33 pubs.acs.org

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